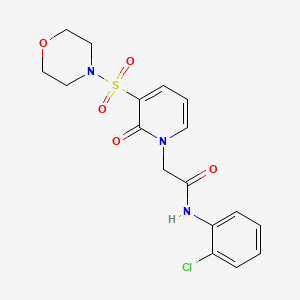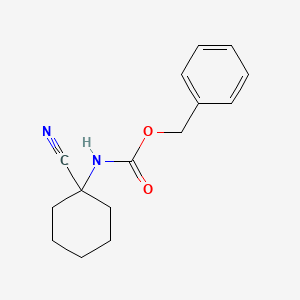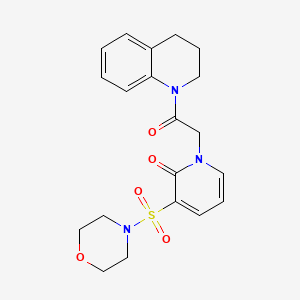
1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(morpholinosulfonyl)pyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(morpholinosulfonyl)pyridin-2(1H)-one is a fascinating chemical with diverse applications in various fields such as chemistry, biology, medicine, and industry. This article delves into its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparisons with similar compounds.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(morpholinosulfonyl)pyridin-2(1H)-one typically involves multiple steps. A common synthetic route might start with the preparation of the 3,4-dihydroquinolin-1(2H)-yl fragment, followed by its coupling with a 2-oxoethyl group. The final step involves the introduction of the morpholinosulfonyl and pyridin-2(1H)-one moieties. The reactions often require specific catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods: Scaling up the production for industrial purposes often necessitates optimizing reaction conditions for higher yields and purity. Techniques such as continuous flow chemistry and the use of automated synthesizers might be employed to streamline the process.
化学反应分析
Types of Reactions: 1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(morpholinosulfonyl)pyridin-2(1H)-one can undergo various chemical reactions including:
Oxidation: : This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under specific conditions.
Reduction: : Common reducing agents like sodium borohydride or lithium aluminum hydride can reduce this compound.
Common Reagents and Conditions:
Oxidation: : Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: : Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: : Halogenating agents like bromine or chlorine in the presence of a base.
Major Products: The products formed depend on the specific reaction and conditions used. For instance, oxidation may yield corresponding quinolinones, while reduction can lead to alcohols or amines.
科学研究应用
This compound finds extensive use in scientific research:
Chemistry: : Employed as an intermediate in organic synthesis for creating more complex molecules.
Biology: : Used in biochemical assays to study enzyme interactions and binding affinities.
Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: : Utilized in the development of new materials and as a component in various industrial processes.
作用机制
Molecular Targets and Pathways: The exact mechanism of action varies depending on the specific application. In medicinal chemistry, for instance, it may interact with specific enzymes or receptors, modulating their activity. The compound's structure allows it to bind to various molecular targets, influencing biological pathways and cellular processes.
相似化合物的比较
3,4-Dihydroquinoline derivatives
Pyridin-2(1H)-one derivatives
Morpholinosulfonyl-containing compounds
属性
IUPAC Name |
1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-morpholin-4-ylsulfonylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c24-19(23-10-3-6-16-5-1-2-7-17(16)23)15-21-9-4-8-18(20(21)25)29(26,27)22-11-13-28-14-12-22/h1-2,4-5,7-9H,3,6,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIAUPLPLQELNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3C=CC=C(C3=O)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
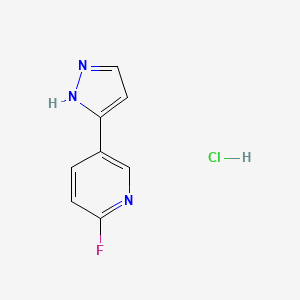
![(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2629176.png)
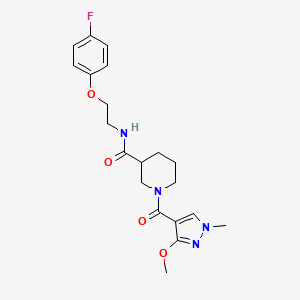
![6-fluoro-3-(4-methylbenzenesulfonyl)-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2629179.png)
![(E)-2-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid](/img/structure/B2629180.png)
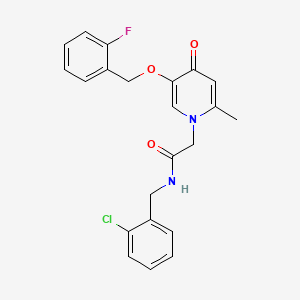
![(Z)-5-chloro-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2629182.png)
![3-(Pyridin-2-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B2629183.png)
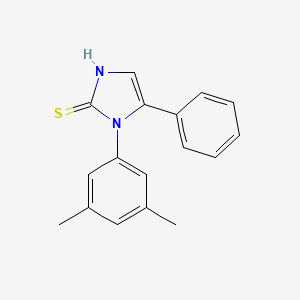
![4-((1-(((7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methyl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2629186.png)
![6-Phenyl-2-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2629187.png)
